molecular formula C11H15NO2 B7818141 N-(2-hydroxyphenyl)-3-methylbutanamide

N-(2-hydroxyphenyl)-3-methylbutanamide

Cat. No.: B7818141
M. Wt: 193.24 g/mol
InChI Key: IJYHTECSBSZZSU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-3-methylbutanamide is an amide derivative featuring a hydroxyphenyl group attached to a 3-methylbutanamide backbone.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-5-3-4-6-10(9)13/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYHTECSBSZZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

  • Catalyst Loading : A 3:1 molar ratio of B(OCH₂CF₃)₃ to carboxylic acid ensures complete conversion.

  • Solvent Effects : CPME outperforms acetonitrile and DMF in minimizing side reactions, achieving 83–88% isolated yield.

  • Temperature : Elevated temperatures (110–125°C) reduce reaction times but risk decomposition of the hydroxyphenyl group; 80°C balances speed and stability.

Post-reaction purification involves Amberlite IRA-743 resin to sequester residual boron species, followed by ethyl acetate extraction and solvent evaporation. This method’s superiority lies in its atom economy and avoidance of hazardous reagents, though substrate scope limitations exist for sterically hindered amines.

Phosphorus Oxychloride-Mediated In Situ Activation

Building on methodologies developed for chromone synthesis, phosphorus oxychloride (POCl₃) serves as a cost-effective activator for one-pot amidation. Here, 3-methylbutanoic acid and 2-aminophenol are combined in pyridine, followed by dropwise addition of POCl₃ at 0°C. The reaction proceeds via in situ formation of a mixed anhydride intermediate, which undergoes nucleophilic substitution by the amine.

Key Observations

  • Stoichiometry : A 3:1 molar excess of POCl₃ relative to the acid ensures complete activation.

  • Reaction Time : Completion within 3 hours at room temperature, with yields exceeding 90% after recrystallization from methanol.

  • Functional Group Tolerance : The method accommodates electron-withdrawing and donating substituents on the phenyl ring without side reactions.

This approach’s scalability and high efficiency make it ideal for industrial applications, though strict temperature control during POCl₃ addition is critical to prevent exothermic decomposition.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) offer a mild alternative for amide bond formation. In this protocol, 3-methylbutanoic acid and 2-aminophenol are combined in DCM or DMF with EDC (1.2 eq) and HOBt (1 eq) at 0°C, gradually warming to room temperature over 12–24 hours.

Performance Metrics

  • Yield : 70–78% after silica gel chromatography.

  • Side Reactions : Competitive O-acylation of the phenolic hydroxyl group occurs in 10–15% of cases, necessitating careful monitoring by TLC.

While this method avoids extreme temperatures and corrosive reagents, its reliance on moisture-sensitive coupling agents and higher costs limit large-scale utility.

Comparative Analysis of Methodologies

The table below summarizes the four methods based on yield, reaction time, and practicality:

Method Yield (%) Time (h) Cost Scalability
Acid Chloride Aminolysis65–752–4LowModerate
Boron Catalysis83–885–15ModerateHigh
POCl₃ Activation90–953LowHigh
EDC/HOBt Coupling70–7812–24HighLow

Mechanistic studies reveal that POCl₃ activation proceeds via a reactive acyloxyphosphonium intermediate, whereas boron catalysis involves a tetracoordinated borate complex that lowers the activation energy for nucleophilic attack .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amines

  • Substitution: Substituted phenols or amines

Scientific Research Applications

N-(2-hydroxyphenyl)-3-methylbutanamide has found applications in several scientific fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: The compound can be used in the development of new materials and chemicals with improved properties.

Mechanism of Action

N-(2-hydroxyphenyl)-3-methylbutanamide is structurally similar to other compounds such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)benzamide. its unique 3-methylbutanamide group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure : Contains a 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl substituent.
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • Applications: Potential in synthetic chemistry for catalytic reactions.

2-(2-(4-Chlorophenyl)Acetamido)-3-Methylbutanamide

  • Structure : Differs by replacing the hydroxyphenyl with a 4-chlorophenylacetamido group.
  • Key Features: Identified as a new psychoactive substance (NPS) in Spain, highlighting how minor structural changes (e.g., chloro substitution) can confer psychoactivity .

N-(2-Ethylhexyl)-3-Hydroxybutanamide (Butoctamide)

  • Structure : Features a 3-hydroxybutanamide chain with a branched 2-ethylhexyl group.
  • Applications: Marketed as a sedative, demonstrating how alkyl chain length and hydroxy positioning affect biological activity (e.g., sedation vs.

N-(4-Chlorophenyl) Hydroxamic Acids

  • Structure : Includes N-(4-chlorophenyl)-N-hydroxypropanamide derivatives.
  • Key Features : Exhibited antioxidant activity in DPPH and β-carotene assays. The hydroxyphenyl group in the target compound may similarly confer antioxidant properties, though this requires experimental validation .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Synthesis Route Observed Activity/Application
N-(2-Hydroxyphenyl)-3-methylbutanamide Not reported 2-hydroxyphenyl, 3-methylbutanamide Not explicitly described Hypothesized antioxidant properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Calculated ~235 g/mol 3-methylbenzamide, hydroxy-dimethylethyl 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide ~254 g/mol 4-chlorophenylacetamido Not detailed Psychoactive (NPS)
N-(2-Ethylhexyl)-3-hydroxybutanamide 215.33 g/mol 2-ethylhexyl, 3-hydroxybutanamide Commercial synthesis Sedative
N-(4-Chlorophenyl)-N-hydroxypropanamide ~199 g/mol 4-chlorophenyl, hydroxypropanamide Published procedures Antioxidant (DPPH assay)

Key Research Findings

Substituent Impact on Bioactivity :

  • Chlorophenyl groups (e.g., ) are linked to psychoactivity, whereas hydroxyphenyl groups may favor antioxidant or chelating roles .
  • Bulky alkyl chains (e.g., 2-ethylhexyl in Butoctamide) enhance lipophilicity, affecting blood-brain barrier penetration and sedative effects .

Synthetic Versatility :

  • Amide derivatives are often synthesized via acyl chloride/acid reactions with amines, as seen in . The target compound could adopt similar routes with 2-hydroxyphenylamine .

Structural Motifs for Catalysis :

  • N,O-bidentate directing groups (e.g., ) are critical for metal-catalyzed reactions. The target compound’s hydroxyphenyl group may offer analogous coordination sites, though this remains unexplored .

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxyphenyl)-3-methylbutanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves an amidation reaction between 2-hydroxyphenylamine and 3-methylbutanoyl chloride. Key steps include:
  • Coupling Reaction : Conducted in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Optimization Factors :
  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency but require rigorous drying .
  • Yield Data :
ConditionYield (%)Purity (%)
Dichloromethane, 0°C7892
DMF, RT8588

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl groups), and δ 9.2 ppm (amide NH) confirm substituent positions .
  • ¹³C NMR : Carbonyl resonance at ~170 ppm verifies the amide bond .
  • Infrared (IR) Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O phenolic) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) may arise from:
  • Experimental Design :
  • Cell Line Variability : Test compound in multiple cell lines (e.g., RAW 264.7 macrophages vs. primary hepatocytes) to assess tissue-specific effects .
  • Dosage Range : Use a broad concentration range (1–100 μM) to identify threshold effects .
  • Data Analysis :
  • Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) across replicates.
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., N-(4-methoxyphenyl) derivatives) to identify substituent-dependent trends .

Q. What computational strategies are recommended for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or NF-κB. Key parameters:
  • Grid Box : Center on active site coordinates (e.g., COX-2 PDB: 5KIR).
  • Scoring Function : Analyze binding energies (ΔG < −7 kcal/mol suggests strong affinity) .
  • Molecular Dynamics (MD) Simulations :
  • Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Modeling :
  • Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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